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Eganelisib Dose Determination Summary

The table below summarizes the core quantitative and qualitative data that informed the selection of the

optimal biological dose for Eganelisib in combination therapy.

L Key PK/PD & Efficacy Conclusion for Phase
Dose Level Key Safety Findings .
Rationale 2
60 mg DLTs in later cycles: N/A Not selected; dose
(Monotherapy) Grade 3 reversible exceeded the
hepatic enzyme maximum tolerated
elevations (ALT/AST) [1]. exposure due to
delayed toxicities [1].
40 mg Common Grade =3 Demonstrated anti-tumor Selected; favorable
(Combination)  TRAESs: Increased AST activity, including in patients  efficacy but with a
(13%), increased ALT who progressed on prior PD- notable rate of hepatic
(10%), rash (10%). 1/PD-L1 therapy [1]. AEs [1].

Serious TRAEs:
Occurred in 13% of
patients [1].
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- Key PK/PD & Efficacy Conclusion for Phase
Dose Level Key Safety Findings .
Rationale 2

30 mg Reduced Hepatic AEs: Maintained clinical activity:  Selected; improved
(Combination) A dose reduction from 40  The 30 mg dose retained safety profile

mg to 30 mg was efficacy, with improved ORR (specifically

implemented and shown and disease control rates hepatotoxicity) while

to lower the rate of compared to control, preserving anti-tumor

hepatic adverse events  especially in PD-L1-negative efficacy [1] [2].
[2]. patients [2].

Integrated Workflow for Dose Determination

The following diagram illustrates the multi-faceted clinical trial strategy used to determine the optimal dose

of Eganelisib, integrating safety, PK, and PD data.
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Phase 1/1b First-in-Human Study
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Optimal Biological Dose Selection

(30 mg & 40 mg QD for Phase 2)

Primary Rationale:
Manage hepatic toxicity while
sustaining PI3K-y inhibition & efficacy

Click to download full resolution via product page

Mechanism of Action and PK/PD Relationships

Understanding the mechanism of Eganelisib is crucial for interpreting the PD data that supported dose

selection.

e Target: Eganelisib is a first-in-class, highly selective oral inhibitor of Phosphoinositide 3-
kinase-gamma (PI3K-y) [1] [3]. This isoform is predominantly expressed in myeloid cells and acts as
a "molecular switch" controlling immune suppression in the tumor microenvironment [1].
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e Preclinical PK/PD: Eganelisib demonstrated a favorable pharmacokinetic profile with good oral
bioavailability and a half-life that supports once-daily dosing (e.g., ~3.2 hours in mice) [3]. In vivo, it
potently inhibited PI3K-y-dependent neutrophil migration and reprogrammed tumor-associated
macrophages from a pro-tumor M2-like state to an anti-tumor M1-like state, thereby reducing tumor
growth and enhancing the activity of checkpoint inhibitors [3].

¢ Clinical PD Biomarker: In the MARIO-1 trial, a key PD assessment was the measurement of
phosphorylated AKT (pAKT) levels as a downstream indicator of PI3K-y pathway inhibition [1].
Sustained suppression of pAKT would indicate successful target engagement at a given dose.

Experimental Protocol Overview

For researchers looking to design similar studies, here is a summary of the key methodologies from the

clinical trial.

e 1. Study Design: The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, dose-escalation
and expansion study in patients with advanced solid tumors [1].
e 2. Dosing Regimens:
o Monotherapy Dose Escalation (Part A): Used a standard 3+3 design. Eganelisib was
administered orally at 10, 20, 40, and 60 mg once daily [1].
o Combination Dose Escalation (Part C): Used a 6+6 design. Eganelisib (20, 30, 40 mg) was
combined with nivolumab (240 mg Q2W or 480 mg Q4W) [1].
¢ 3. Primary Endpoints for Dose Finding:
o Safety: Incidence of Dose-Limiting Toxicities (DLTs) in the first 28-day cycle and treatment-
related Adverse Events (AES) [1].
o PK Analysis: Measurement of plasma concentrations of Eganelisib and its metabolite (IPI-
5421) over time to determine parameters like half-life and exposure [1].
o PD Analysis: Assessment of PI3K-y inhibition via pAKT levels in suitable patient samples [1].

The determination of Eganelisib's optimal dose was a classic example of balancing efficacy with
manageable toxicity. The 30 mg and 40 mg doses were selected for phase 2 because they achieved this
balance, effectively inhibiting the PI3K-y target to drive clinical activity while mitigating the primary risk of

hepatotoxicity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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